molecular formula C14H20BrNO B14207187 2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide CAS No. 917887-55-9

2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide

Cat. No.: B14207187
CAS No.: 917887-55-9
M. Wt: 298.22 g/mol
InChI Key: RIEONHBXKBZVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide is an organic compound with the molecular formula C13H18BrNO This compound is characterized by the presence of a bromine atom, a methyl group, and a phenylethyl group attached to a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide typically involves the bromination of 3-methyl-N-(2-phenylethyl)pentanamide. This can be achieved through the reaction of 3-methyl-N-(2-phenylethyl)pentanamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 3-methyl-N-(2-phenylethyl)pentanamide.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or ethanol.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, usually in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include 3-methyl-N-(2-phenylethyl)pentanamide derivatives with different substituents replacing the bromine atom.

    Reduction Reactions: The major product is 3-methyl-N-(2-phenylethyl)pentanamide.

    Oxidation Reactions: Products can vary depending on the specific oxidizing agent and conditions used, but may include carboxylic acids, ketones, or aldehydes.

Scientific Research Applications

2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methyl-N-(2-phenylethyl)butanamide
  • 2-Bromo-3-methyl-N-(1-phenylethyl)butanamide
  • 2-Bromo-N-methyl-N-phenylacetamide

Uniqueness

2-Bromo-3-methyl-N-(2-phenylethyl)pentanamide is unique due to its specific combination of a bromine atom, a methyl group, and a phenylethyl group attached to a pentanamide backbone. This unique structure allows for specific interactions with biological molecules and makes it a valuable compound for various research applications.

Properties

CAS No.

917887-55-9

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

2-bromo-3-methyl-N-(2-phenylethyl)pentanamide

InChI

InChI=1S/C14H20BrNO/c1-3-11(2)13(15)14(17)16-10-9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,17)

InChI Key

RIEONHBXKBZVQE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NCCC1=CC=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.